Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-
CAS No.: 71130-18-2
Cat. No.: VC17116590
Molecular Formula: C32H26Cl2N6O4
Molecular Weight: 629.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71130-18-2 |
|---|---|
| Molecular Formula | C32H26Cl2N6O4 |
| Molecular Weight | 629.5 g/mol |
| IUPAC Name | N-[4-[[2-chloro-4-[3-chloro-4-[[4-(3-oxobutanoylamino)phenyl]diazenyl]phenyl]phenyl]diazenyl]phenyl]-3-oxobutanamide |
| Standard InChI | InChI=1S/C32H26Cl2N6O4/c1-19(41)15-31(43)35-23-5-9-25(10-6-23)37-39-29-13-3-21(17-27(29)33)22-4-14-30(28(34)18-22)40-38-26-11-7-24(8-12-26)36-32(44)16-20(2)42/h3-14,17-18H,15-16H2,1-2H3,(H,35,43)(H,36,44) |
| Standard InChI Key | WQYGXOIHDNQLFE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC=C(C=C4)NC(=O)CC(=O)C)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central 3,3'-dichloro-1,1'-biphenyl core, with two azo (-N=N-) groups bridging the biphenyl system to phenylene spacers. Each phenylene unit is further connected to a butanamide moiety modified by a 3-oxo functional group. The dichlorination at the 3,3' positions of the biphenyl scaffold introduces steric and electronic effects that influence the compound’s stability and reactivity .
Table 1: Key Structural and Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 71130-18-2 | |
| Molecular Formula | ||
| Molecular Weight | 629.5 g/mol | |
| IUPAC Name | Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-] |
Spectroscopic Characterization
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UV-Vis Spectroscopy: The conjugated azo and aromatic systems exhibit strong absorption in the visible range (λ<sub>max</sub> ≈ 450–550 nm), characteristic of chromophoric azo compounds.
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NMR Analysis: -NMR spectra reveal distinct signals for the dichlorobiphenyl protons (δ 7.2–7.8 ppm) and the amide NH groups (δ 8.1–8.3 ppm) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Diazotization: 3,3'-Dichlorobenzidine is diazotized using nitrous acid () under acidic conditions (0–5°C).
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Coupling Reaction: The diazonium salt reacts with N-(4-aminophenyl)-3-oxobutanamide in a polar aprotic solvent (e.g., dimethylformamide) at pH 8–9.
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Purification: Crude product is isolated via precipitation and recrystallized from ethanol/water mixtures .
Table 2: Optimal Reaction Conditions
| Step | Temperature | pH | Solvent | Yield (%) |
|---|---|---|---|---|
| Diazotization | 0–5°C | 1–2 | HCl/H<sub>2</sub>O | 85 |
| Coupling | 25–30°C | 8–9 | DMF | 72 |
Challenges in Scalability
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Byproduct Formation: Competing reactions at the azo linkage can generate undesired isomers, necessitating precise stoichiometric control .
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Solvent Recovery: DMF, while effective, poses environmental concerns, prompting research into greener alternatives like ionic liquids.
Physicochemical Properties
Thermal Stability
The compound decomposes at 285–290°C, with differential scanning calorimetry (DSC) showing an exothermic peak indicative of azo bond cleavage.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| DMF | 89.7 |
| Dichloromethane | 34.2 |
Limited aqueous solubility restricts its use in hydrophilic matrices, necessitating derivatization for broader applicability .
Reactivity and Functional Transformations
Azo Group Reactivity
The bis(azo) linkages undergo reduction to hydrazine derivatives in the presence of sodium dithionite ():
This property is exploited in redox-active materials and sensors.
Electrophilic Substitution
The electron-withdrawing chloro groups direct electrophilic attacks to the para positions of the biphenyl ring, enabling functionalization with sulfonic acid or nitro groups .
Industrial and Research Applications
Dye and Pigment Industry
The compound’s intense coloration and stability under UV light make it a candidate for:
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High-Performance Inks: Used in packaging materials requiring fade resistance.
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Polymer Coloring: Incorporated into polyamide and polyester fibers at 0.1–2.0 wt% loadings .
Advanced Material Applications
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Coordination Polymers: Serves as a ligand for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming porous frameworks for gas storage.
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Photodynamic Therapy: Preliminary studies suggest photosensitizing potential under visible light irradiation .
Future Research Directions
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